REACTION_CXSMILES
|
[F:1][C:2](=[CH2:6])[C:3](Cl)=[O:4].[F:7][C:8]([F:16])([F:15])[CH:9]([OH:14])[C:10]([F:13])([F:12])[F:11].C(N(CC)CC)C>O>[F:1][C:2](=[CH2:6])[C:3]([O:14][CH:9]([C:10]([F:13])([F:12])[F:11])[C:8]([F:16])([F:15])[F:7])=[O:4]
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)Cl)=C
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(F)(F)F)O)(F)F
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
placed in an ice bath
|
Type
|
CUSTOM
|
Details
|
The aqueous and organic phases were subsequently separated
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)C(F)(F)F)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |